8-Fluoropyrido[4,3-d]pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a fluorine atom at the 8th position and a hydroxyl group at the 4th position of the pyridopyrimidine ring. The molecular formula of this compound is C7H4FN3O, and it has a molecular weight of 165.125 Da . Pyridopyrimidines are known for their significant biological activities and are used in various therapeutic applications .
Vorbereitungsmethoden
The synthesis of 8-Fluoropyrido[4,3-d]pyrimidin-4-ol involves multi-step reactions. One common synthetic route includes the use of triethylamine and [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as catalysts, followed by reactions with tetrahydrofuran, ammonia, methanol, and trichlorophosphate under inert atmosphere . The reaction conditions typically involve temperatures ranging from 0°C to 110°C and various reaction times depending on the specific step. Industrial production methods may involve similar multi-step processes with optimization for scale-up and yield improvement .
Analyse Chemischer Reaktionen
8-Fluoropyrido[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Common substitution reactions involve the replacement of the fluorine atom or the hydroxyl group with other functional groups.
Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. .
Major Products: The major products formed depend on the type of reaction.
Wissenschaftliche Forschungsanwendungen
8-Fluoropyrido[4,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity
Wirkmechanismus
The mechanism of action of 8-Fluoropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or DNA. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit specific kinases or interfere with DNA replication .
Vergleich Mit ähnlichen Verbindungen
8-Fluoropyrido[4,3-d]pyrimidin-4-ol can be compared with other pyridopyrimidine derivatives:
Similar Compounds: Pyrido[2,3-d]pyrimidine, Pyrido[3,4-d]pyrimidine, and Pyrido[3,2-d]pyrimidine.
Eigenschaften
Molekularformel |
C7H4FN3O |
---|---|
Molekulargewicht |
165.12 g/mol |
IUPAC-Name |
8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4FN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12) |
InChI-Schlüssel |
BNCBWCWDPWMAEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C=N1)F)N=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.